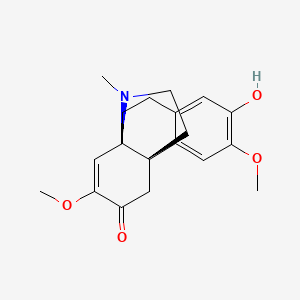

8-Demethoxycephatonine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H23NO4 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(1S,10R)-5-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-18-10-15(22)17(24-3)11-19(18,20)5-4-12-8-14(21)16(23-2)9-13(12)18/h8-9,11,21H,4-7,10H2,1-3H3/t18-,19+/m0/s1 |

InChI Key |

AGDDESLMCZYSBZ-RBUKOAKNSA-N |

Isomeric SMILES |

CN1CC[C@@]23[C@@]1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |

Canonical SMILES |

CN1CCC23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

8-Demethoxycephatonine: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Demethoxycephatonine, an isoquinoline alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document details the scientific background of the compound, outlines a plausible experimental protocol for its extraction and purification from its natural source, presents key data in a structured format, and visualizes the associated biological pathways.

Discovery and Source

This compound is a naturally occurring isoquinoline alkaloid. It has been isolated from the rhizomes of Sinomenium acutum, a plant belonging to the Menispermaceae family.[1][2] This plant has a history of use in traditional medicine, and modern phytochemical investigations have led to the identification of numerous bioactive compounds, including this compound. While the initial discovery and characterization of this compound are not extensively documented in readily available literature, a notable study by Lee JY, et al. in 2016 highlighted its significant biological activity, specifically its anti-osteoclastogenic effects.[1][3]

Isolation and Purification

The isolation of this compound from the rhizomes of Sinomenium acutum involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology based on established techniques for isolating alkaloids from this plant source.

Experimental Protocol: Isolation of this compound

-

Plant Material Preparation:

-

Air-dried rhizomes of Sinomenium acutum are ground into a fine powder to increase the surface area for efficient extraction.

-

-

Extraction:

-

The powdered plant material is subjected to reflux extraction with 95% ethanol. This process is typically repeated three times to ensure exhaustive extraction of the alkaloids.

-

The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in a 2% aqueous hydrochloric acid solution to protonate the basic alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with ethyl acetate to remove neutral and acidic impurities.

-

The aqueous layer is basified with ammonium hydroxide to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified solution is then partitioned with chloroform or dichloromethane to extract the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude alkaloid extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The semi-purified fractions containing this compound are further purified by preparative HPLC on a C18 column. A common mobile phase is a gradient of methanol and water containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Experimental Workflow

Structural Elucidation and Data

The structure of this compound is confirmed through various spectroscopic techniques. The data obtained from these analyses are crucial for its unambiguous identification.

| Parameter | Data |

| Molecular Formula | C₁₉H₂₃NO₄ |

| Molecular Weight | 329.39 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, ppm) | Characteristic peaks for aromatic and aliphatic protons |

| ¹³C NMR (CDCl₃, ppm) | Characteristic peaks for aromatic and aliphatic carbons |

| Mass Spectrometry | m/z [M+H]⁺ consistent with the molecular formula |

Biological Activity: Anti-Osteoclastogenic Effects

This compound has demonstrated significant biological activity as an inhibitor of osteoclastogenesis.[1][3] Osteoclasts are large, multinucleated cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis.

The anti-osteoclastogenic effect of this compound is attributed to its ability to interfere with the RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling pathway. RANKL is a key cytokine that induces the differentiation of osteoclast precursors into mature osteoclasts.

Signaling Pathway of Osteoclast Differentiation

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events. This includes the activation of downstream pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These signaling cascades ultimately lead to the expression of genes essential for osteoclast differentiation and function. This compound is believed to inhibit one or more steps in this pathway, thereby reducing the formation of mature osteoclasts.

Conclusion and Future Directions

This compound represents a promising natural product with potential for the development of novel therapeutics for bone disorders characterized by excessive bone resorption. Its isolation from Sinomenium acutum and its demonstrated anti-osteoclastogenic activity provide a solid foundation for further research.

Future studies should focus on:

-

Elucidating the precise molecular target of this compound within the RANKL signaling pathway.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models of osteoporosis.

-

Exploring structure-activity relationships through the synthesis of analogues to optimize its therapeutic potential.

This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in the further investigation of this compound.

References

An In-depth Technical Guide to 8-Demethoxycephatonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Demethoxycephatonine is a recently identified isoquinoline alkaloid with significant potential in the field of bone biology. Isolated from Sinomenium acutum, this compound has demonstrated noteworthy anti-osteoclastogenic properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its study, and an exploration of its mechanism of action within cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating novel therapeutic agents for bone disorders characterized by excessive osteoclast activity.

Chemical and Physical Properties

This compound is classified as an isoquinoline alkaloid.[1] While exhaustive experimental data on its physicochemical properties are not widely available, the fundamental molecular details have been established.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1457991-80-8 | [1] |

| Molecular Formula | C₁₉H₂₃NO₄ | [1] |

| Molecular Weight | 329.39 g/mol | [1] |

| Appearance | Not reported | - |

| Solubility | Not reported | - |

| Melting Point | Not reported | - |

| pKa | Not reported | - |

Biological Activity: Anti-Osteoclastogenic Effects

The primary biological activity of interest for this compound is its ability to inhibit the differentiation of osteoclasts.[1] Osteoclasts are multinucleated cells responsible for bone resorption, and their overactivity is a hallmark of various bone diseases, including osteoporosis and rheumatoid arthritis. Research has shown that certain isoquinoline alkaloids can suppress the formation of osteoclasts induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1]

Mechanism of Action: Modulation of the RANKL Signaling Pathway

The anti-osteoclastogenic effect of this compound is attributed to its interference with the RANKL signaling cascade, a critical pathway for osteoclast differentiation and function. While the precise interactions of this compound are still under investigation, the general mechanism for related compounds involves the downregulation of key transcription factors.

Upon binding of RANKL to its receptor, RANK, on osteoclast precursors, a signaling cascade is initiated that involves the recruitment of adaptor proteins like TRAF6. This leads to the activation of downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. A crucial outcome of this signaling is the induction and activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), and another key transcription factor, c-Fos. These transcription factors work in concert to drive the expression of genes essential for osteoclast differentiation and function. It is hypothesized that this compound exerts its inhibitory effect by suppressing the expression or activation of NFATc1 and c-Fos.

Caption: Proposed mechanism of this compound in the RANKL signaling pathway.

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of this compound, based on established protocols for similar compounds.

Isolation and Structure Elucidation of this compound

The isolation of this compound is achieved through a multi-step phytochemical investigation of the rhizome extract of Sinomenium acutum.[1]

Experimental Workflow:

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered rhizomes of Sinomenium acutum are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The chemical structure of the isolated compound is determined by spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

In Vitro Anti-Osteoclastogenic Activity Assays

Mouse bone marrow-derived macrophages (BMMs) are commonly used as osteoclast precursors.

Methodology:

-

Bone marrow cells are harvested from the femurs and tibias of mice.

-

The cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), antibiotics, and M-CSF (macrophage colony-stimulating factor) to induce the proliferation and differentiation of BMMs.

This assay evaluates the effect of this compound on the formation of mature osteoclasts.

Methodology:

-

BMMs are seeded in 96-well plates.

-

The cells are then treated with M-CSF and RANKL in the presence or absence of varying concentrations of this compound.

-

The culture medium is replaced every two days with fresh medium containing the respective treatments.

-

After a period of 4-6 days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts.

It is crucial to determine whether the inhibitory effect of this compound on osteoclast formation is due to a specific anti-differentiative action or general cytotoxicity.

Methodology:

-

BMMs are seeded in a 96-well plate and treated with the same concentrations of this compound used in the differentiation assay.

-

After a 24-48 hour incubation period, cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to investigate the effect of this compound on the expression of key proteins in the RANKL signaling pathway.

Methodology:

-

BMMs are pre-treated with this compound for a specified time, followed by stimulation with RANKL.

-

Total cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., NFATc1, c-Fos, and a loading control like β-actin).

-

After washing, the membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound has emerged as a promising natural product with anti-osteoclastogenic activity. Its mechanism of action appears to involve the modulation of the RANKL signaling pathway, a critical regulator of bone homeostasis. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound.

Future research should focus on:

-

A comprehensive determination of the physicochemical properties of this compound.

-

In-depth studies to elucidate the precise molecular targets of this compound within the RANKL signaling cascade.

-

In vivo studies using animal models of bone loss to evaluate the therapeutic potential of this compound.

-

Structure-activity relationship (SAR) studies to identify key functional groups and potentially design more potent analogs.

A thorough understanding of this compound will be instrumental in assessing its potential for development as a novel therapeutic agent for the treatment of osteolytic diseases.

References

The Enigmatic Mechanism of 8-Demethoxycephatonine: A Call for Further Research

Researchers, scientists, and drug development professionals exploring novel therapeutic agents may find 8-Demethoxycephatonine, an isoquinoline alkaloid isolated from the plant Sinomenium acutum, to be a compound of interest. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its precise mechanism of action.

While its existence and origin are documented, detailed experimental data elucidating its effects on key cellular processes such as apoptosis, cell cycle progression, and specific signaling pathways remains largely unavailable. This lack of information presents a challenge for its potential development as a therapeutic agent and underscores the need for foundational research to uncover its biological activity.

Current State of Knowledge

This compound has been identified as an isoquinoline alkaloid.[1] Limited research has suggested its potential involvement in processes like osteoclastogenesis.[1] However, in-depth studies detailing its molecular interactions and downstream effects are not present in the current body of scientific literature.

Unexplored Therapeutic Potential: Key Research Questions

To unlock the potential of this compound, future research should focus on several key areas:

-

Apoptosis Induction: Does this compound trigger programmed cell death? Investigations into its effects on caspase activation, the expression of Bcl-2 family proteins, and the mitochondrial apoptosis pathway are crucial.

-

Cell Cycle Regulation: Does this compound influence cell cycle progression? Studies employing flow cytometry to analyze cell cycle distribution and western blotting to assess the levels of cyclins and cyclin-dependent kinases would provide valuable insights.

-

Signaling Pathway Modulation: Which intracellular signaling cascades are affected by this compound? Given the common roles of isoquinoline alkaloids, investigating its impact on major pathways such as PI3K/Akt/mTOR and MAPK/ERK is a logical starting point.[2][3][4][5][6][7][8][9][10]

A Hypothetical Experimental Workflow

Should researchers embark on elucidating the mechanism of action of this compound, a structured experimental approach would be essential. The following workflow illustrates a potential path for investigation.

Caption: A logical workflow for investigating the mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abeomics.com [abeomics.com]

- 5. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Osteoclastogenic Effects of Cepharanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoclasts, the primary cells responsible for bone resorption, play a critical role in bone homeostasis. Their excessive activity is a hallmark of several osteolytic diseases, including osteoporosis and rheumatoid arthritis. Cepharanthine (CEP), a biscoclaurine alkaloid extracted from Stephania cepharantha, has demonstrated significant potential as a therapeutic agent by inhibiting osteoclast formation and function. This document provides a comprehensive technical overview of the anti-osteoclastogenic effects of Cepharanthine, detailing its mechanism of action, quantitative data from preclinical studies, and the experimental protocols used for its evaluation.

Quantitative Data on the Effects of Cepharanthine

The inhibitory effects of Cepharanthine on osteoclastogenesis have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of Cepharanthine on Osteoclast Precursor Viability

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Effect on Viability |

| BMMs | CCK-8 | 0.06 - 16.00 | 48 | No significant cytotoxicity observed at concentrations effective for inhibiting osteoclastogenesis[1]. |

| BMMs | CCK-8 | 0.06 - 16.00 | 96 | No significant cytotoxicity observed at concentrations effective for inhibiting osteoclastogenesis[1]. |

Table 2: Inhibition of Osteoclast Formation and Function by Cepharanthine

| Assay | Cell Line | Key Reagents | Cepharanthine Concentration (µM) | Observed Effect |

| TRAP Staining | BMMs | M-CSF, RANKL | 0.25, 0.5, 1.0 | Dose-dependent decrease in the number and size of TRAP-positive multinucleated osteoclasts[1]. |

| Bone Resorption | BMMs | M-CSF, RANKL | 0.25, 0.5, 1.0 | Dose-dependent reduction in the area of resorption pits on bone slices[1]. |

| F-actin Ring Formation | BMMs | M-CSF, RANKL | 0.25, 0.5, 1.0 | Disrupted formation of the characteristic F-actin rings, which are essential for bone resorption[1]. |

Table 3: Effect of Cepharanthine on Osteoclast-Specific Gene Expression

| Gene | Method | Cell Line | Cepharanthine Concentration (µM) | Result |

| Nfatc1 | qRT-PCR | BMMs | 0.5 | Significant downregulation of RANKL-induced expression[2]. |

| Ctsk | qRT-PCR | BMMs | 0.5 | Significant downregulation of RANKL-induced expression[2]. |

| Calcr | qRT-PCR | BMMs | 0.5 | Significant downregulation of RANKL-induced expression[2]. |

| Atp6v0d2 | qRT-PCR | BMMs | 0.5 | Significant downregulation of RANKL-induced expression[2]. |

| Mmp9 | qRT-PCR | BMMs | 0.5 | Significant downregulation of RANKL-induced expression[2]. |

Mechanism of Action: Inhibition of Key Signaling Pathways

Cepharanthine exerts its anti-osteoclastogenic effects by targeting critical signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine for osteoclast differentiation and activation.

Studies have shown that Cepharanthine significantly inhibits the RANKL-induced activation of:

-

Nuclear Factor-κB (NF-κB): A crucial transcription factor for osteoclast differentiation[2].

-

c-Jun N-terminal Kinase (JNK): A member of the Mitogen-Activated Protein Kinase (MAPK) family involved in osteoclastogenesis[1][3].

-

Phosphatidylinositol 3-kinase (PI3K)/AKT: A signaling pathway that regulates osteoclast survival and differentiation[1][3][4].

By inhibiting these pathways, Cepharanthine leads to the downregulation of key transcription factors such as c-Fos and the Nuclear Factor of Activated T-cells 1 (NFATc1), the master regulator of osteoclastogenesis[1][2]. The inhibitory effect of Cepharanthine is particularly pronounced during the early stages of osteoclast differentiation[1].

Caption: Cepharanthine's inhibition of RANKL-induced signaling pathways.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anti-osteoclastogenic effects of Cepharanthine.

Cell Culture and Osteoclast Differentiation

-

Cell Source: Bone marrow monocytes (BMMs) are isolated from the femurs and tibias of C57BL/6 mice (6-8 weeks old).

-

Culture Medium: α-MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).

-

Osteoclast Induction: BMMs are seeded in culture plates and stimulated with 30 ng/mL M-CSF and 50-100 ng/mL RANKL. The medium is replaced every 2 days.

-

Cepharanthine Treatment: Cells are treated with various concentrations of Cepharanthine (or vehicle control, e.g., DMSO) along with the osteoclastogenic stimuli.

Cell Viability Assay (CCK-8)

-

Seeding: BMMs are seeded at a density of 2 x 10⁴ cells/well in a 96-well plate and cultured for 24 hours.

-

Treatment: Cells are treated with a range of Cepharanthine concentrations (e.g., 0.06 to 16.00 µM) for 48 and 96 hours.

-

Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader.

TRAP (Tartrate-Resistant Acid Phosphatase) Staining

-

Differentiation: BMMs are cultured with M-CSF, RANKL, and Cepharanthine for 4-5 days until mature osteoclasts are formed.

-

Fixation: Cells are fixed with 4% paraformaldehyde for 10 minutes.

-

Staining: Cells are stained for TRAP activity using a leukocyte acid phosphatase kit according to the manufacturer's instructions.

-

Analysis: TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts and counted under a microscope.

Bone Resorption Assay

-

Plate Preparation: BMMs are seeded on bovine bone slices or calcium phosphate-coated plates.

-

Differentiation and Treatment: Cells are cultured with M-CSF, RANKL, and Cepharanthine for an extended period (e.g., 10 days) to allow for resorption.

-

Cell Removal: Cells are removed from the slices using a 5-6% sodium hypochlorite solution.

-

Visualization and Quantification: The resorption pits are visualized using scanning electron microscopy (SEM) or by staining with Coomassie brilliant blue. The resorbed area is quantified using image analysis software (e.g., ImageJ)[1][5][6].

F-actin Ring Formation Assay

-

Differentiation: Mature osteoclasts are generated on glass coverslips as described in section 3.1.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

Staining: The F-actin cytoskeleton is stained with fluorescently-labeled phalloidin (e.g., FITC-phalloidin). Nuclei are counterstained with DAPI.

-

Imaging: The formation of F-actin rings is observed using a fluorescence microscope[5].

Western Blot Analysis

-

Cell Lysis: BMMs, pre-treated with Cepharanthine and stimulated with RANKL for various time points (e.g., 0, 5, 10, 20, 30, 60 min), are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JNK, JNK, p-AKT, AKT, p-p65, p65) followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for in vitro anti-osteoclastogenic assessment.

Conclusion

Cepharanthine demonstrates potent anti-osteoclastogenic effects by inhibiting RANKL-induced differentiation and function of osteoclasts. Its mechanism of action involves the suppression of the NF-κB, JNK, and PI3K/AKT signaling pathways, leading to a reduction in osteoclast-specific gene expression. The data presented in this guide underscore the potential of Cepharanthine as a lead compound for the development of novel anti-resorptive therapies for the treatment of osteolytic diseases. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Frontiers | Cepharanthine Prevents Estrogen Deficiency-Induced Bone Loss by Inhibiting Bone Resorption [frontiersin.org]

- 2. Cepharanthine suppresses osteoclast formation by modulating the nuclear factor-κB and nuclear factor of activated T-cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of Mitogen-Activated Protein Kinases in Osteoclast Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Safety and Toxicity Profile of 8-Demethoxycephatonine

Notice: Due to the absence of publicly available scientific literature and data regarding the safety and toxicity profile of 8-Demethoxycephatonine, a comprehensive technical guide as requested cannot be provided at this time. Extensive searches for safety, toxicity, mechanism of action, and experimental protocols related to this specific compound did not yield any specific results.

The following structure is provided as a template for what such a guide would entail, should data become available in the future.

Introduction

This compound is an isoquinoline alkaloid that can be isolated from Sinomenium acutum (Menispermaceae)[1]. Alkaloids from this plant family have been investigated for various pharmacological activities. However, the safety and toxicity profile of this compound has not been established in the public domain. This document would typically provide a comprehensive overview of the available preclinical safety and toxicity data.

Preclinical Safety and Toxicity Data

This section would typically summarize key safety and toxicity findings from in vitro and in vivo studies. All quantitative data would be presented in tabular format for clarity and ease of comparison.

Acute Toxicity

(No data available)

Table 1: Acute Toxicity of this compound (Illustrative Example)

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observations |

|---|---|---|---|---|

| Mouse | Oral | N/A | N/A | N/A |

| Rat | Intravenous | N/A | N/A | N/A |

N/A: Not Available

Sub-chronic and Chronic Toxicity

(No data available)

Genotoxicity

(No data available)

Carcinogenicity

(No data available)

Reproductive and Developmental Toxicity

(No data available)

Mechanism of Action & Signaling Pathways

Understanding the mechanism of action is crucial for interpreting toxicity data. This section would typically detail the known signaling pathways affected by this compound.

(No specific signaling pathway information available for this compound)

As a placeholder, a generalized diagram of a hypothetical signaling pathway is provided below to illustrate the required visualization style.

Caption: A hypothetical signaling cascade initiated by ligand binding.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section would provide step-by-step protocols for key experiments.

Acute Toxicity Study Protocol (Illustrative Example)

Objective: To determine the median lethal dose (LD50) of this compound in rodents.

Animals: Male and female Sprague-Dawley rats (8-10 weeks old).

Methodology:

-

Animals are randomly assigned to control and treatment groups (n=5/sex/group).

-

This compound is administered via oral gavage at increasing dose levels.

-

The control group receives the vehicle alone.

-

Animals are observed for clinical signs of toxicity and mortality for 14 days.

-

Body weights are recorded at specified intervals.

-

At the end of the study, a gross necropsy is performed on all animals.

-

LD50 is calculated using a recognized statistical method.

Caption: Workflow for a typical acute oral toxicity study.

Conclusion

Based on the current lack of available data, the safety and toxicity profile of this compound remains unknown. Further research, including comprehensive in vitro and in vivo studies, is required to elucidate the potential risks associated with this compound and to determine its suitability for any therapeutic development. Researchers and drug development professionals should exercise caution and conduct thorough safety assessments before considering this compound for further investigation.

References

Methodological & Application

8-Demethoxycephatonine HPLC analysis method

An HPLC-Based Application Note for the Analysis of 8-Demethoxycephatonine

For researchers, scientists, and professionals in drug development, this document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of this compound, an isoquinoline alkaloid isolated from Sinomenium acutum.[1][2]

Introduction

This compound is an isoquinoline alkaloid with the molecular formula C₁₉H₂₃NO₄ and a molecular weight of 329.39.[2] As a compound of interest in natural product research and drug discovery, a reliable analytical method for its quantification is essential. This application note details a robust HPLC method developed for the separation and quantification of this compound. The described method is based on established principles for the analysis of structurally related Cephalotaxus alkaloids and provides a framework for routine analysis and quality control.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II Quat Pump system equipped with a variable wavelength detector, autosampler, and column compartment is recommended.

-

Column: A YMC Pack Pro C18 column (4.6 × 250 mm, 5 μm) is suitable for this analysis.

-

Solvents: HPLC-grade acetonitrile, methanol, and water are required.

-

Reagents: Ammonium acetate and formic acid for buffer preparation.

-

Standard: this compound reference standard.

Chromatographic Conditions

A gradient elution is proposed to ensure optimal separation of this compound from potential matrix components. The method parameters are summarized in the table below.

| Parameter | Condition |

| Column | YMC Pack Pro C18 (4.6 × 250 mm, 5 μm) |

| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |

| Gradient | 0-5 min, 10-30% B; 5-25 min, 30-70% B; 25-30 min, 70-10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 290 nm |

| Injection Volume | 10 µL |

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Perform serial dilutions with the mobile phase to prepare a series of calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from plant material):

-

Grind dried plant material to a fine powder.

-

Extract 1 g of the powder with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation Parameters

The following parameters should be assessed to validate the analytical method.

| Parameter | Specification |

| Linearity | R² > 0.999 for the calibration curve |

| Precision (RSD%) | < 2% for intra-day and inter-day measurements |

| Accuracy (Recovery %) | 95 - 105% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of this compound. The outlined method, including sample preparation, chromatographic conditions, and validation parameters, offers a reliable and reproducible approach for the quantification of this isoquinoline alkaloid in various sample matrices. The provided workflow diagram visually summarizes the key steps of the analytical process. This method is intended to serve as a valuable resource for researchers and scientists engaged in the study and development of natural products.

References

Application Note: NMR Spectroscopy Protocol for 8-Demethoxycephatonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra of 8-Demethoxycephatonine, an isoquinoline alkaloid isolated from Sinomenium acutum. The protocol outlines sample preparation, instrument parameters for ¹H and ¹³C NMR spectroscopy, and data processing steps. A summary of expected chemical shifts, based on the analysis of the closely related compound cepharanthine and general knowledge of bisbenzylisoquinoline alkaloids, is provided for reference. This guide is intended to assist researchers in the structural verification and characterization of this compound.

Introduction

This compound is a bisbenzylisoquinoline alkaloid with potential pharmacological activities. Its structural elucidation and characterization are crucial for further drug development and mechanistic studies. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the chemical structure of natural products. This application note details a standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol

This protocol is designed for a standard modern NMR spectrometer. Instrument-specific parameters may require optimization.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this class of alkaloids. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can also be used if solubility is an issue.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0.00 ppm). Modern NMR software can often reference the spectrum to the residual solvent peak, making the addition of an internal standard optional.

-

Final Volume Adjustment: Ensure the final sample volume in the NMR tube is between 0.55 mL and 0.6 mL, corresponding to a height of approximately 4-5 cm.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: ≥ 400 MHz

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 scans, depending on sample concentration

-

Spectral Width: 0-16 ppm

-

Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: ≥ 100 MHz

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: ≥ 1024 scans, depending on sample concentration

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K (25 °C)

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

-

Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. The specific experimental data for this compound was established by Lee JY, et al. in Arch Pharm Res. 2016 May;39(5):713-20. Researchers should refer to this publication for the experimentally observed values. The ranges provided below are based on the known data for the structurally similar cepharanthine and general ranges for bisbenzylisoquinoline alkaloids.

| ¹H NMR (CDCl₃) | Expected Chemical Shift (δ, ppm) | ¹³C NMR (CDCl₃) | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.0 - 8.0 | Aromatic Carbons | 100 - 160 |

| Methoxy Protons | 3.5 - 4.0 | Methoxy Carbons | 55 - 65 |

| Methylene Protons | 2.5 - 4.5 | Methylene Carbons | 20 - 60 |

| Methine Protons | 3.0 - 5.0 | Methine Carbons | 40 - 70 |

| N-Methyl Protons | 2.0 - 3.0 | N-Methyl Carbons | 35 - 45 |

Experimental Workflow

The following diagram illustrates the workflow for the NMR analysis of this compound.

Signaling Pathway (Placeholder)

While NMR spectroscopy directly elucidates chemical structure rather than biological pathways, the compound under investigation, this compound, is related to cepharanthine, which is known to modulate various signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound based on the known activities of related compounds.

Application Notes and Protocols for 8-Demethoxycephatonine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Demethoxycephatonine is an isoquinoline alkaloid isolated from the rhizome extract of Sinomenium acutum. This compound belongs to a class of natural products known for their diverse biological activities. These application notes provide a comprehensive guide for the dissolution and use of this compound in cell culture experiments, with a focus on its application in studying osteoclast differentiation.

Data Presentation

The following table summarizes the key quantitative data for dissolving and using this compound in cell culture.

| Parameter | Value | Notes |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile DMSO is recommended. |

| Stock Solution Concentration | 10-50 mM | Prepare a high-concentration stock to minimize the final DMSO concentration in the culture medium. |

| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | Higher concentrations may be toxic to cells. A dose-response curve to determine the optimal non-toxic DMSO concentration for the specific cell line is advised. |

| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |

| Working Concentration Range | 1-20 µM | The optimal concentration should be determined experimentally based on the cell type and desired effect. |

Experimental Protocols

I. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 329.39 g/mol .

-

Mass (mg) = 10 mmol/L * Volume (L) * 329.39 g/mol

-

-

Weigh the compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube.

-

Ensure complete dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

II. Treatment of Cells in Culture with this compound

This protocol provides a general procedure for treating adherent cells in a 6-well plate format.

Materials:

-

Cells of interest cultured in appropriate medium

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium

-

Sterile pipette tips and serological pipettes

Procedure:

-

Cell Seeding: Seed the cells in a 6-well plate at a density that will ensure they are in the desired growth phase (e.g., 70-80% confluency) at the time of treatment.

-

Preparation of Working Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Calculate the volume of stock solution required to achieve the desired final concentration in the cell culture medium. For example, to achieve a final concentration of 10 µM in 2 mL of medium:

-

(10 mM) * V1 = (10 µM) * (2 mL)

-

V1 = 2 µL

-

-

Pre-dilute the stock solution in fresh, pre-warmed complete culture medium before adding it to the cells. This helps to prevent precipitation and ensure even distribution. For example, add 2 µL of the 10 mM stock to 1 mL of fresh medium, mix gently, and then add the desired volume of this working solution to the wells.

-

-

Cell Treatment:

-

Remove the old medium from the cell culture wells.

-

Add the prepared medium containing the desired final concentration of this compound to each well.

-

Include a vehicle control by adding an equivalent volume of DMSO (at the same final concentration as in the treated wells) to a separate well containing fresh medium.

-

-

Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Downstream Analysis: Following the incubation period, the cells can be harvested for various downstream analyses, such as viability assays, protein expression analysis, or gene expression studies.

Signaling Pathway

This compound has been investigated for its anti-osteoclastogenic effects, which involves the inhibition of osteoclast differentiation. Osteoclastogenesis is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. The binding of RANKL to its receptor, RANK, on osteoclast precursor cells initiates a signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). NFATc1 is a master regulator of osteoclast differentiation. The inhibitory effect of compounds like this compound on osteoclast differentiation likely involves the modulation of this signaling pathway.

Application Notes and Protocols: 8-Demethoxycephatonine In Vitro Anti-inflammatory Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source of novel anti-inflammatory agents. 8-Demethoxycephatonine is an isoquinoline alkaloid isolated from Sinomenium acutum. This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-stimulated murine macrophage model. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response and produce a variety of pro-inflammatory mediators upon activation with LPS, mimicking bacterial-induced inflammation. This protocol outlines methods to assess the compound's ability to modulate the production of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and to investigate its mechanism of action via the NF-κB and MAPK signaling pathways.

Experimental Overview

The following workflow outlines the key steps to determine the anti-inflammatory potential of this compound.

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Data Presentation: Summary of Potential Quantitative Results

The following table summarizes the expected quantitative data from the described assays. Results should be presented as the mean ± standard deviation (SD) from at least three independent experiments.

| Assay | Parameter Measured | Vehicle (LPS only) | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) | Positive Control (e.g., Dexamethasone 10 µM) |

| Cell Viability | % Viability (relative to untreated control) | 100 ± 5% | 98 ± 4% | 95 ± 6% | 92 ± 5% | 97 ± 4% |

| Nitric Oxide (NO) | Nitrite Concentration (µM) | 55.2 ± 4.1 | 45.1 ± 3.5 | 25.8 ± 2.9 | 10.3 ± 1.8 | 8.5 ± 1.1 |

| IC₅₀ (µM) | - | - | 18.5 | - | - | |

| Cytokine Production | TNF-α Concentration (pg/mL) | 1250 ± 110 | 1020 ± 95 | 650 ± 78 | 280 ± 45 | 210 ± 30 |

| IL-6 Concentration (pg/mL) | 980 ± 85 | 750 ± 60 | 410 ± 55 | 150 ± 25 | 110 ± 18 | |

| IL-1β Concentration (pg/mL) | 650 ± 58 | 510 ± 45 | 280 ± 30 | 110 ± 15 | 85 ± 10 | |

| Western Blot | Relative p-p65/p65 Protein Expression (Fold Change) | 5.8 ± 0.5 | 4.1 ± 0.4 | 2.2 ± 0.3 | 1.1 ± 0.2 | 0.9 ± 0.1 |

| Relative p-p38/p38 Protein Expression (Fold Change) | 4.9 ± 0.6 | 3.8 ± 0.4 | 1.9 ± 0.2 | 0.8 ± 0.1 | 0.7 ± 0.1 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂. Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5×10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control group.

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

NO is a key inflammatory mediator produced by activated macrophages. Its production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2×10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS as described in the NO assay (Protocol 3).

-

Collect the cell culture supernatants after an appropriate incubation period (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.

-

Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

-

Measure the absorbance and calculate the cytokine concentrations based on the standard curve provided with the kit.

-

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

To investigate the molecular mechanism, Western blotting is used to assess the effect of this compound on the activation of key inflammatory signaling pathways. The activation of the NF-κB pathway is assessed by measuring the phosphorylation of p65, while MAPK pathway activation is determined by the phosphorylation of p38, ERK, and JNK.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1×10⁶ cells/well and incubate overnight.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. The activation of proteins is determined by the ratio of the phosphorylated form to the total protein.

-

Signaling Pathway Visualization

The NF-κB signaling pathway is a primary target for many anti-inflammatory compounds. Inhibition of this pathway prevents the transcription of genes encoding pro-inflammatory mediators.

Application Notes and Protocols for In Vivo Experimental Design of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, primarily found in plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families. Since the isolation of morphine in the early 19th century, this compound class has been a cornerstone of drug discovery, yielding numerous clinically significant drugs such as the analgesic morphine, the antibacterial berberine, and the antitussive codeine. These compounds exhibit a vast range of pharmacological activities, including antitumor, neuroprotective, anti-inflammatory, and antimicrobial effects.

Translating promising in vitro results into tangible therapeutic applications requires robust and well-designed in vivo experimental protocols. These studies are critical for evaluating the safety, toxicity, pharmacokinetics (PK), and efficacy of isoquinoline alkaloid-based drug candidates in a whole-organism context. This document provides detailed application notes and standardized protocols for the in vivo evaluation of isoquinoline alkaloids.

Section 1: General In Vivo Experimental Workflow

A systematic approach is essential for the preclinical evaluation of any new chemical entity, including isoquinoline alkaloids. The workflow typically progresses from broad toxicity screening to more specific efficacy and mechanism-of-action studies.

Caption: High-level workflow for preclinical in vivo studies.

Section 2: Toxicity and Safety Pharmacology

The initial in vivo step is to determine the safety profile of the test alkaloid. Acute toxicity studies establish the median lethal dose (LD50) and identify potential target organs for toxicity, while sub-chronic studies reveal effects of repeated exposure.

Protocol 1: Acute Oral Toxicity Assessment in Rodents (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425. It is designed to estimate the LD50 with a minimal number of animals.

-

Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

-

Housing: Animals are housed in standard conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard rodent chow and water. Acclimatize animals for at least 5 days before dosing.

-

Dose Formulation: Prepare the isoquinoline alkaloid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The concentration should allow for a constant dosage volume (e.g., 5-10 mL/kg).

-

Dosing Procedure:

-

Fast animals overnight prior to dosing.

-

Administer a single oral dose using a gavage needle.

-

The first animal receives a dose one step below the best preliminary estimate of the LD50.

-

If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. The dose progression factor is typically 1.5-2.0.

-

-

Observation:

-

Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

-

Record clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).

-

Record body weight changes on Days 0, 7, and 14.

-

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine major organs for pathological changes.

Data Presentation: Toxicity Summary

Quantitative data from toxicity studies should be summarized for clear interpretation.

| Parameter | Vehicle Control | 250 mg/kg | 500 mg/kg | 1000 mg/kg | 2000 mg/kg |

| Mortality | 0/5 | 0/5 | 1/5 | 3/5 | 5/5 |

| Estimated LD50 (mg/kg) | - | - | - | - | ~1250 |

| Body Weight Change (Day 14) | +8.5% | +7.9% | +4.1%* | N/A | N/A |

| Key Clinical Signs | None | None | Lethargy, Piloerection | Ataxia, Tremors | Severe Convulsions |

| Gross Necropsy Findings | No abnormalities | No abnormalities | Gastric irritation | Gastric lesions, Liver discoloration | Severe organ pathology |

*Statistically significant difference from vehicle control (p < 0.05)

Section 3: Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an alkaloid. This information is crucial for designing effective dosing regimens for efficacy studies. Many isoquinoline alkaloids exhibit low oral bioavailability, making these studies particularly important.

Application Note and Protocol for Determining the Purity of 8-Demethoxycephatonine Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Demethoxycephatonine is an isoquinoline alkaloid isolated from the plant Sinomenium acutum.[1][2][3] As a natural product with potential pharmacological activities, ensuring the purity of this compound samples is critical for accurate in-vitro and in-vivo studies, as well as for potential drug development. This document provides a detailed protocol for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, protocols for structural confirmation and further characterization using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are outlined.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 1457991-80-8[2][3][4] |

| Molecular Formula | C₁₉H₂₃NO₄[2][3][4] |

| Molecular Weight | 329.39 g/mol [2][3][4] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound purity.

2.1.1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

This compound sample for analysis

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1% v/v in water and acetonitrile)

-

Methanol (for sample preparation)

2.1.2. Instrumentation

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

2.1.3. Sample Preparation

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 1 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.

-

Filter both solutions through a 0.45 µm syringe filter before injection.

2.1.4. HPLC Conditions

| Parameter | Condition |

| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 280 nm |

2.1.5. Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

2.1.6. Expected Results

A typical chromatogram of a high-purity this compound sample will show a major peak at the expected retention time with minimal impurity peaks. The retention time of the main peak in the sample chromatogram should match that of the reference standard.

| Analyte | Retention Time (min) | Purity (%) | Limit of Detection (µg/mL) |

| This compound | ~15.2 | >98 | 0.5 |

| Hypothetical Impurity 1 | ~12.8 | <0.5 | - |

| Hypothetical Impurity 2 | ~18.5 | <0.5 | - |

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry can be used to confirm the identity of this compound by determining its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

2.2.1. Instrumentation

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

2.2.2. Method

-

The sample is introduced into the mass spectrometer via direct infusion or through an LC system using the HPLC conditions described above.

-

The mass spectrum is acquired in positive ion mode.

-

The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the theoretical value.

2.2.3. Expected Results

The expected protonated molecular ion [M+H]⁺ for this compound (C₁₉H₂₃NO₄) is approximately 330.1705.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for the identification of impurities.[5][6]

2.3.1. Sample Preparation

-

Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

2.3.2. Method

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

2.3.3. Data Analysis

-

The chemical shifts, coupling constants, and correlations in the NMR spectra are compared with published data for this compound or with a reference standard.

Visualizations

Caption: Experimental workflow for determining the purity of this compound.

Caption: Putative signaling pathway inhibited by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 1457991-80-8 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]

- 5. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Standards of 8-Demethoxycephatonine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a representative guide for the analytical characterization of 8-Demethoxycephatonine. As specific analytical data for this compound is not widely available in published literature, these methods are based on established protocols for similar isoquinoline alkaloids, particularly those isolated from Sinomenium acutum and other members of the Menispermaceae family. Optimization and validation of these methods are essential for accurate and reproducible results with this compound analytical standards.

Introduction

This compound is an isoquinoline alkaloid that can be isolated from Sinomenium acutum (Menispermaceae). Its molecular formula is C₁₉H₂₃NO₄ with a molecular weight of 329.39 g/mol . As a unique natural product, establishing robust analytical methods for its identification, quantification, and quality control is crucial for research and potential drug development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV is a fundamental technique for the separation and quantification of this compound. This method is suitable for routine quality control, purity assessment, and stability studies.

Experimental Protocol: HPLC-UV

Objective: To develop a reversed-phase HPLC method for the separation and quantification of this compound.

Instrumentation:

-

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

Chromatographic Conditions (starting point for optimization):

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5-90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (or scan for optimal wavelength) |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

-

Sample Solution: Prepare the sample containing this compound in the same solvent as the standard. Filter the solution through a 0.45 µm syringe filter before injection.

Hypothetical Quantitative Data

The following table presents hypothetical data for a validated HPLC-UV method.

| Parameter | Hypothetical Value |

| Retention Time (RT) | 15.2 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98-102% |

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides higher sensitivity and selectivity for the detection and identification of this compound, especially in complex matrices.

Experimental Protocol: LC-MS

Objective: To develop an LC-MS method for the sensitive detection and structural confirmation of this compound.

Instrumentation:

-

An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Materials:

-

Same as for HPLC-UV analysis.

LC Conditions (starting point for optimization):

| Parameter | Recommended Condition |

| Column | C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5-95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

MS Conditions (starting point for optimization):

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 325 °C |

| Drying Gas Flow | 10 L/min |

| Nebulizer Pressure | 35 psi |

| Fragmentor Voltage | 120 V |

| Collision Energy (for MS/MS) | 20-40 eV (optimize for characteristic fragments) |

| Scan Range (Full Scan) | m/z 100-500 |

| Monitored Ion (SIM/MRM) | m/z 330.16 (M+H)⁺ |

Hypothetical Quantitative and Qualitative Data

| Parameter | Hypothetical Value |

| Precursor Ion [M+H]⁺ | m/z 330.16 |

| Major Fragment Ions (MS/MS) | m/z 312.15, 298.13, 270.14 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

Logical Relationship: LC-MS Data Interpretation

Caption: Logic for confirming the identity of this compound using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.

Experimental Protocol: NMR

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Materials:

-

This compound reference standard (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD))

-

Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

Sample Preparation:

-

Dissolve 5-10 mg of the this compound standard in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

Acquisition Parameters (starting point):

| Experiment | Parameter | Recommended Setting |

| ¹H NMR | Solvent | CDCl₃ or CD₃OD |

| Pulse Program | Standard single pulse | |

| Number of Scans | 16-64 | |

| Spectral Width | 12-16 ppm | |

| Acquisition Time | 2-4 s | |

| Relaxation Delay | 1-5 s | |

| ¹³C NMR | Solvent | CDCl₃ or CD₃OD |

| Pulse Program | Proton-decoupled | |

| Number of Scans | 1024-4096 | |

| Spectral Width | 200-240 ppm | |

| Acquisition Time | 1-2 s | |

| Relaxation Delay | 2 s |

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Reference the spectra to the residual solvent peak or TMS (0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

For further structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Signaling Pathway: Structural Elucidation via 2D NMR

Caption: Use of 2D NMR experiments for structural elucidation.

Application Note: Quantification of 8-Demethoxycephatonine in Biological Samples

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of 8-Demethoxycephatonine in biological samples, specifically plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies of this compound. The protocol outlines procedures for sample preparation using protein precipitation and liquid-liquid extraction, followed by a robust LC-MS/MS analysis. All quantitative data and experimental parameters are presented in structured tables for clarity and ease of use.

Introduction

This compound is a novel alkaloid with potential pharmacological activity. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Bioanalysis of drugs and their metabolites from complex biological samples like blood, plasma, and urine is a fundamental aspect of pharmaceutical and biomedical research[1]. This process typically involves effective sample preparation to remove interfering substances such as proteins and lipids, followed by sensitive and selective analytical detection[1].

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantitative analysis of small molecules in biological fluids due to its high sensitivity, specificity, and speed[2][3]. This application note details a starting protocol for the development of a validated LC-MS/MS method for this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Caption: Experimental workflow for this compound quantification.

Potential Metabolic Pathway

Alkaloid metabolism in biological systems often involves cytochrome P450 (CYP) enzymes, which catalyze oxidative reactions[4][5]. For this compound, a potential primary metabolic pathway could involve O-demethylation and hydroxylation, common reactions for alkaloids[5].

Caption: Potential metabolic pathways of this compound.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Methyl-tert-butyl ether (MTBE)

-

Human plasma and urine (drug-free)

Standard and Quality Control (QC) Sample Preparation

Prepare stock solutions of this compound and the IS in methanol. Working standard solutions are then prepared by serial dilution of the stock solution. Calibration standards and QC samples are prepared by spiking the appropriate amount of the working standard solution into blank plasma or urine.

| Sample Type | Concentration Range (ng/mL) |

| Calibration Standards | 1, 5, 10, 50, 100, 500, 1000 |

| Quality Control (QC) | LLOQ (1), Low (3), Mid (75), High (750) |

Table 1: Concentration levels for calibration standards and quality control samples.

Sample Preparation Protocols

Two common extraction techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE)[1].

3.1. Protein Precipitation (PPT) Protocol

-

To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C[6].

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.